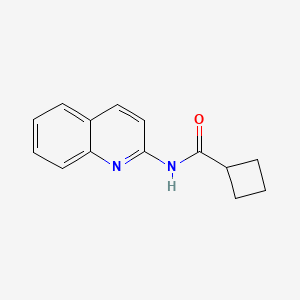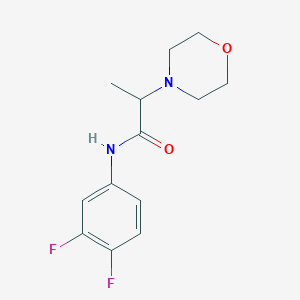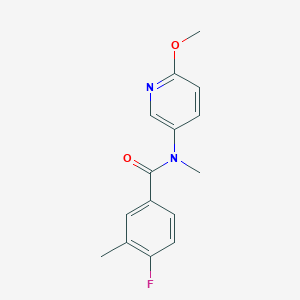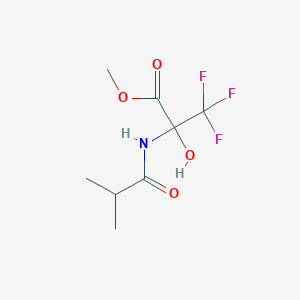
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate (MTFA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFA is a derivative of trifluoroacetic acid and has a unique chemical structure that makes it a valuable tool for studying various biological processes.
科学的研究の応用
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has been extensively used in scientific research for various applications. One of the primary uses of this compound is as a reagent for the synthesis of peptides and proteins. This compound is used as a coupling agent in peptide synthesis and can improve the yield and purity of the final product. This compound is also used as a protecting group for amino acids during peptide synthesis.
This compound has also been used as a fluorescent probe for studying biological processes. This compound can be conjugated to proteins and peptides and used to visualize their localization and movement within cells. This compound has been used to study the dynamics of protein-protein interactions, protein folding, and enzyme activity.
作用機序
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate exerts its effects by inhibiting the activity of serine proteases. Serine proteases are a class of enzymes that play a crucial role in various biological processes, including blood clotting, digestion, and immune response. This compound binds to the active site of serine proteases and prevents them from cleaving their substrates.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of thrombin, a serine protease involved in blood clotting. This compound has also been shown to inhibit the activity of trypsin, a serine protease involved in digestion.
This compound has been shown to have anti-inflammatory effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several advantages for use in lab experiments. This compound is stable under a wide range of conditions and can be easily synthesized and purified. This compound is also relatively inexpensive compared to other reagents used in peptide synthesis.
One limitation of this compound is its toxicity. This compound is toxic when ingested or inhaled and can cause skin and eye irritation. Care should be taken when handling this compound, and proper safety precautions should be followed.
将来の方向性
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate has several potential future directions for scientific research. This compound could be used as a tool for studying the dynamics of protein-protein interactions in living cells. This compound could also be used as a fluorescent probe for visualizing the movement of proteins and peptides in real-time.
This compound could also be used as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory effects and could be used to treat inflammatory diseases such as rheumatoid arthritis. This compound could also be used as an anticoagulant to prevent blood clots.
Conclusion
This compound is a valuable tool for scientific research with potential applications in peptide synthesis, fluorescent imaging, and drug development. This compound has several advantages for use in lab experiments, including stability and low cost. However, care should be taken when handling this compound due to its toxicity. Future research on this compound could lead to new insights into biological processes and the development of new therapeutic agents.
合成法
Methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate can be synthesized by reacting this compound with trifluoroacetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various chromatographic techniques to obtain pure this compound.
特性
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(2-methylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO4/c1-4(2)5(13)12-7(15,6(14)16-3)8(9,10)11/h4,15H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRHCINTHUBZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(=O)OC)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)
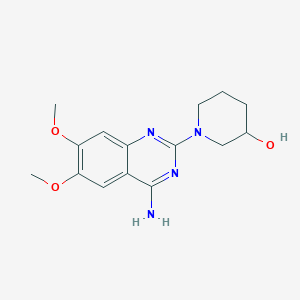


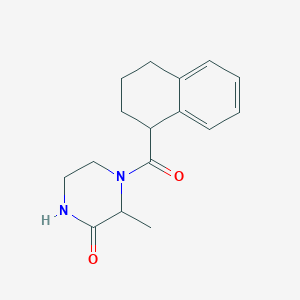
![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)
